REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:24])[NH:15][C:16]2[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1>[C].[Pd]>[CH3:23][O:22][C:19]1[CH:20]=[CH:21][C:16]([NH:15][C:14]([N:11]2[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]2)=[O:24])=[CH:17][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCN(CC1)C(NC1=CC=C(C=C1)OC)=O
|
Name
|
palladium-carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Suspension of 3.25 g
|
Type
|
FILTRATION
|
Details
|
After the catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
ethanol was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 1.92 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)NC(=O)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |